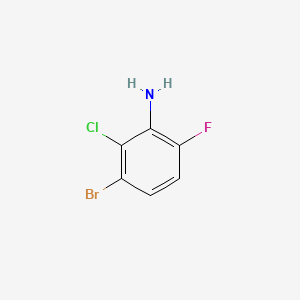
N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide, commonly known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide has been utilized in Alzheimer's disease research. Specifically, it has been used as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research has shown significant decreases in 5-HT(1A) receptor densities in Alzheimer's patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Antidepressant Potential
Another significant application is in the study of 5-HT1A receptor agonists, which have shown potential as antidepressants. Derivatives of this compound have been found to exhibit potent 5-HT1A agonist activity, which could be beneficial in treating depression. These derivatives were found to be more effective than traditional antidepressants in animal models (Vacher et al., 1999).
Gastrointestinal Motility Research
This compound has also been synthesized and evaluated for its effects on gastrointestinal motility. Some derivatives have been found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential use as prokinetic agents (Sonda et al., 2004).
Binge Eating Disorder Treatment
Furthermore, it has been investigated in the context of compulsive food consumption and binge eating disorders. Studies have shown that certain derivatives can selectively reduce binge eating behaviors in animal models without affecting standard food intake (Piccoli et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds has also been conducted. Some derivatives have shown good antibacterial activity and moderate antifungal activity, highlighting the potential for this class of compounds in antimicrobial therapy (Ahsan et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-piperidin-1-ylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-14-6-9-17(22-10-2-1-3-11-22)16(12-14)21-18(23)13-4-7-15(20)8-5-13/h4-9,12H,1-3,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFKUJRJTZCUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)
![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)


![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)